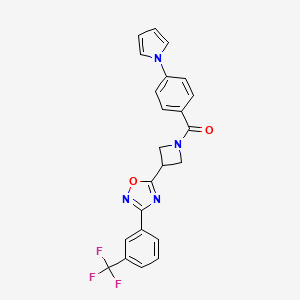
(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a unique chemical entity characterized by its intricate structure, combining elements from different chemical classes
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of "(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" typically involves multiple steps starting from readily available starting materials. Each step is meticulously designed to introduce specific functional groups under controlled conditions, such as temperature, solvent, and catalyst. For instance, the formation of the azetidine ring might involve cyclization reactions under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: : On an industrial scale, the production might leverage more efficient and scalable techniques such as continuous flow chemistry or automated synthesis platforms. These methods can enhance yield, reduce production time, and ensure the purity of the final product.
化学反应分析
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Reacting with oxidizing agents to introduce oxygen-containing functionalities.
Reduction: : Utilizing reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: : Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: : Halogenation using N-bromosuccinimide, acylation under Friedel-Crafts conditions.
Major Products:
科学研究应用
This compound finds applications in several domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potential as a biochemical probe for studying cellular processes.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of advanced materials, like polymers with specific mechanical or electronic properties.
作用机制
Mechanism: : The exact mechanism by which this compound exerts its effects depends on its application. For instance, in a medicinal context, it might interact with specific proteins or enzymes, altering their function and thereby modulating biological pathways.
Molecular Targets and Pathways: : Potential targets include enzymes involved in metabolic pathways, receptors on cell surfaces, or nucleic acids. The compound's structural elements allow it to fit into active sites of proteins, either activating or inhibiting their function.
相似化合物的比较
This compound can be compared with others like:
(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one): : Similar core structure but different functional groups.
(4-(1H-imidazol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: : Variations in the nitrogen-containing ring system.
Uniqueness
What makes "(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" unique is its combination of a pyrrole and an azetidine ring with trifluoromethyl substitution, which imparts specific physicochemical properties, enhancing its versatility in different applications.
Feel free to dive deeper into any specific section. What caught your interest?
属性
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O2/c24-23(25,26)18-5-3-4-16(12-18)20-27-21(32-28-20)17-13-30(14-17)22(31)15-6-8-19(9-7-15)29-10-1-2-11-29/h1-12,17H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMIZOYOUIKSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














